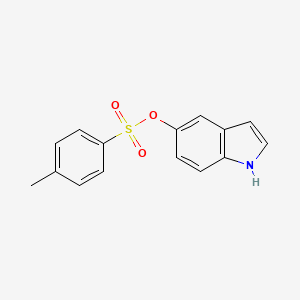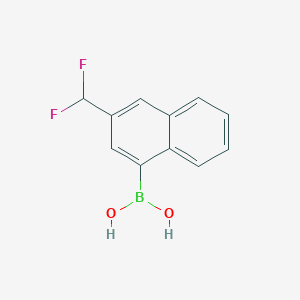
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further bonded to a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of (3-(Difluoromethyl)naphthalen-1-yl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems can enhance the efficiency of the production process, reducing the overall cost and time required for synthesis.
化学反应分析
Types of Reactions
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or thiols, can be used to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted naphthalene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer.
Medicine: Boronic acids are known for their ability to inhibit serine proteases, making them potential candidates for the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism by which (3-(Difluoromethyl)naphthalen-1-yl)boronic acid exerts its effects is primarily through its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis . Additionally, the difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
Naphthalene-1-boronic acid: Similar in structure but lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid: Contains a difluoromethoxy group instead of a difluoromethyl group, which alters its reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in (3-(Difluoromethyl)naphthalen-1-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, making it a valuable reagent in various chemical and industrial applications. Its ability to participate in a wide range of chemical reactions, coupled with its versatility in scientific research, sets it apart from other similar compounds.
属性
分子式 |
C11H9BF2O2 |
|---|---|
分子量 |
222.00 g/mol |
IUPAC 名称 |
[3-(difluoromethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11,15-16H |
InChI 键 |
CETDSDRMHBMDFC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC2=CC=CC=C12)C(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



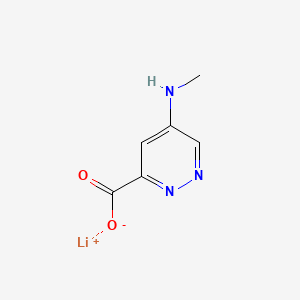
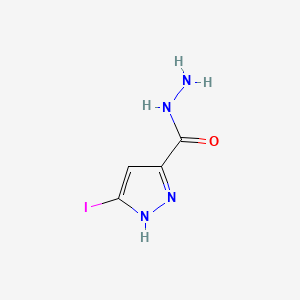
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)

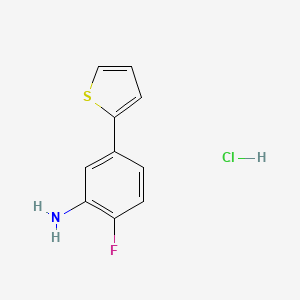
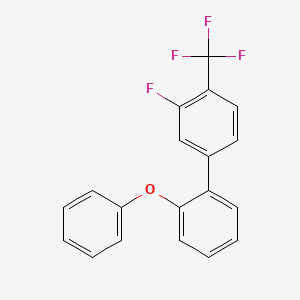
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)

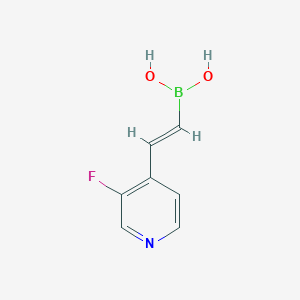

![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
